Acetic acid, chloro((4-chlorophenyl)hydrazono)-, methyl ester
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Overview
Description
Acetic acid, chloro((4-chlorophenyl)hydrazono)-, methyl ester is a chemical compound that belongs to the class of organic compounds known as hydrazones. These compounds are characterized by the presence of a hydrazone functional group, which consists of a nitrogen-nitrogen double bond (N=N) attached to a carbonyl group (C=O). This particular compound features a chloro-substituted phenyl ring, making it a derivative of acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro((4-chlorophenyl)hydrazono)-, methyl ester typically involves the reaction of 4-chlorophenylhydrazine with methyl chloroacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Step 1: 4-chlorophenylhydrazine is reacted with methyl chloroacetate in the presence of an acid catalyst such as hydrochloric acid or a base catalyst like sodium hydroxide.
Step 2: The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product.
Step 3: The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, chloro((4-chlorophenyl)hydrazono)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, chloro((4-chlorophenyl)hydrazono)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid, chloro((4-chlorophenyl)hydrazono)-, methyl ester involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, chloro((4-bromophenyl)hydrazono)-, methyl ester: Similar structure but with a bromine atom instead of chlorine.
Acetic acid, chloro((4-fluorophenyl)hydrazono)-, methyl ester: Similar structure but with a fluorine atom instead of chlorine.
Acetic acid, chloro((4-methylphenyl)hydrazono)-, methyl ester: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chloro group in acetic acid, chloro((4-chlorophenyl)hydrazono)-, methyl ester imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-15-9(14)8(11)13-12-7-4-2-6(10)3-5-7/h2-5,12H,1H3/b13-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLLLIXHIJPUCA-JYRVWZFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62465-90-1 |
Source
|
Record name | Acetic acid, chloro((4-chlorophenyl)hydrazono)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062465901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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